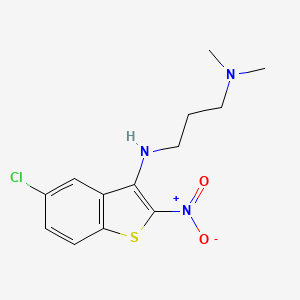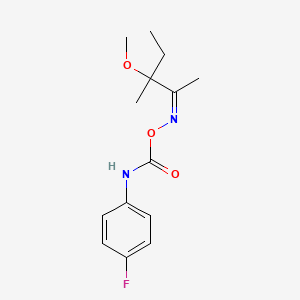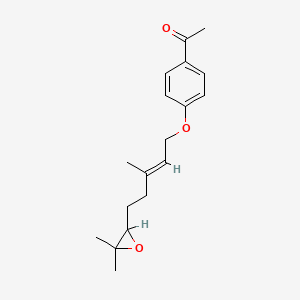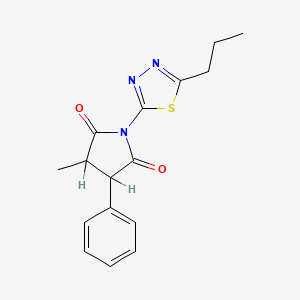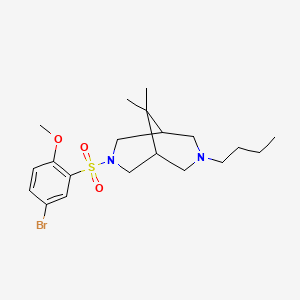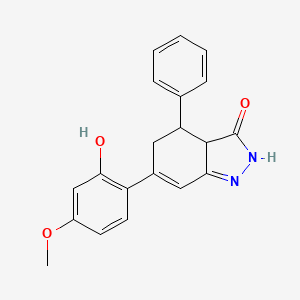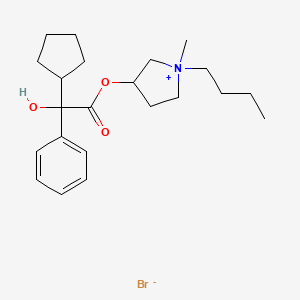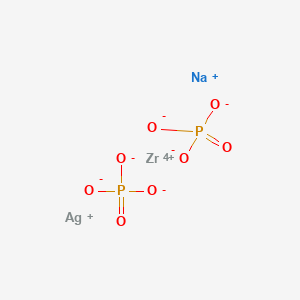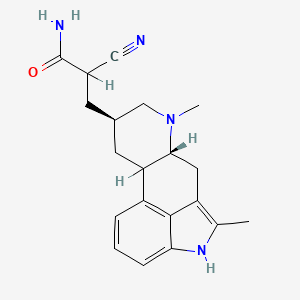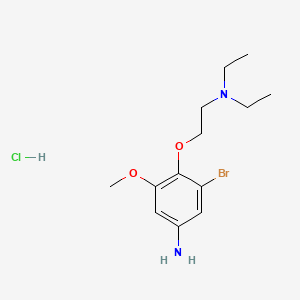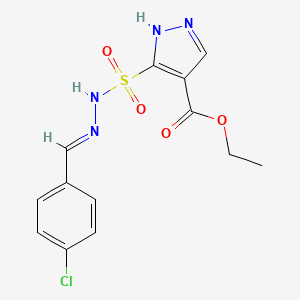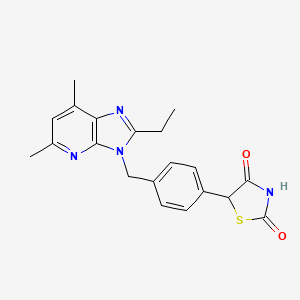
1H-Tetrazole-1-acetic acid, 5-(5-(3-chlorophenyl)-2-furanyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Tetrazole-1-acetic acid, 5-(5-(3-chlorophenyl)-2-furanyl)- is a complex organic compound that belongs to the class of tetrazoles. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and material science due to their unique structural properties and reactivity.
Preparation Methods
The synthesis of 1H-Tetrazole-1-acetic acid, 5-(5-(3-chlorophenyl)-2-furanyl)- typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the tetrazole ring, followed by the introduction of the acetic acid moiety and the chlorophenyl-furanyl substituent. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity. Industrial production methods may involve large-scale batch reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
1H-Tetrazole-1-acetic acid, 5-(5-(3-chlorophenyl)-2-furanyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and solubility.
Reduction: Reduction reactions can remove oxygen atoms or add hydrogen atoms, potentially modifying the compound’s biological activity.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of new derivatives with different properties.
Hydrolysis: This reaction can break down the compound into smaller fragments, which may be useful for further chemical modifications.
Scientific Research Applications
1H-Tetrazole-1-acetic acid, 5-(5-(3-chlorophenyl)-2-furanyl)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Medicine: It may exhibit pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties, which are being explored in preclinical studies.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1H-Tetrazole-1-acetic acid, 5-(5-(3-chlorophenyl)-2-furanyl)- involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. Understanding these interactions is crucial for elucidating the compound’s effects and potential therapeutic applications.
Comparison with Similar Compounds
1H-Tetrazole-1-acetic acid, 5-(5-(3-chlorophenyl)-2-furanyl)- can be compared with other tetrazole derivatives, such as:
1H-Tetrazole-1-acetic acid, 5-(3-chlorophenyl)-: This compound has a similar structure but lacks the furanyl substituent, which may affect its reactivity and biological activity.
1H-Tetrazole-1-acetic acid, 5-(4-chlorophenyl)-: The position of the chlorine atom on the phenyl ring can influence the compound’s chemical properties and interactions with biological targets.
The unique combination of the chlorophenyl and furanyl groups in 1H-Tetrazole-1-acetic acid, 5-(5-(3-chlorophenyl)-2-furanyl)- distinguishes it from other tetrazole derivatives, potentially offering distinct advantages in various applications.
Properties
CAS No. |
93770-53-7 |
|---|---|
Molecular Formula |
C13H9ClN4O3 |
Molecular Weight |
304.69 g/mol |
IUPAC Name |
2-[5-[5-(3-chlorophenyl)furan-2-yl]tetrazol-1-yl]acetic acid |
InChI |
InChI=1S/C13H9ClN4O3/c14-9-3-1-2-8(6-9)10-4-5-11(21-10)13-15-16-17-18(13)7-12(19)20/h1-6H,7H2,(H,19,20) |
InChI Key |
HDBNJZWLHDVDGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C3=NN=NN3CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


